N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide
Description
N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a methyl substituent at the pyrazine ring's 5-position and a 4-hydroxyphenyl group attached via the carboxamide linkage. This compound belongs to a broader class of N-arylpyrazine carboxamides, which are explored for diverse pharmacological activities, including antimycobacterial, anticancer, and antidiabetic properties . The 4-hydroxyphenyl moiety may enhance solubility through hydrogen bonding, while the methyl group modulates electronic and steric properties.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-8-6-14-11(7-13-8)12(17)15-9-2-4-10(16)5-3-9/h2-7,16H,1H3,(H,15,17) |
InChI Key |
BYKBAIQFEXLPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 4-hydroxyaniline with 5-methylpyrazine-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a
Biological Activity
N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a pyrazine ring substituted with a 4-hydroxyphenyl group and a carboxamide functional group, which are crucial for its biological activity.
Antimycobacterial Activity
Recent research has highlighted the antimycobacterial properties of this compound. A study involving various derivatives of N-phenylpyrazine-2-carboxamides demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxic effects. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 1.56 µg/mL, indicating strong antimycobacterial potential .
Table 1: Antimycobacterial Activity of Derivatives
| Compound Name | MIC (µg/mL) | Cytotoxicity (HepG2) | Selectivity Index |
|---|---|---|---|
| This compound | 3.91 | Low | >38 |
| 5-(pentylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | Low | >20 |
Inhibition of Tyrosinase Activity
Tyrosinase (TYR) is an enzyme involved in melanin biosynthesis, and its inhibition has therapeutic implications for skin disorders. Compounds similar to this compound have shown promising results as tyrosinase inhibitors. A study reported that certain derivatives exhibited significant inhibition of TYR activity, suggesting potential use in treating hyperpigmentation and other skin conditions .
Antioxidant and Antimicrobial Properties
The compound has also been evaluated for its antioxidant properties, which are essential in combating oxidative stress-related diseases. In vitro assays indicated that this compound possesses notable antioxidant activity, which may contribute to its overall therapeutic efficacy . Additionally, some derivatives have demonstrated antimicrobial activity against various bacterial strains, although specific results for this compound are less documented.
Case Studies and Research Findings
- Antimycobacterial Efficacy : In a study focusing on the synthesis and evaluation of new pyrazine derivatives, this compound was identified as one of the most potent compounds against Mtb, with an MIC value significantly lower than many existing treatments .
- Tyrosinase Inhibition : Another investigation into phenolic compounds revealed that derivatives similar to this compound effectively inhibited TYR from Agaricus bisporus, showcasing their potential in cosmetic applications aimed at skin lightening .
- Antioxidant Activity : Research indicated that this compound could serve as an effective antioxidant agent, potentially beneficial in formulations aimed at reducing oxidative damage in cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazine-2-carboxamide derivatives differ primarily in:
- Pyrazine ring substituents: Alkyl (methyl, propyl), alkylamino (hexylamino, heptylamino), or halogen (chloro).
- Aryl group modifications : Hydroxyphenyl, chlorophenyl, trifluoromethylphenyl, or tollyl groups.
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- Melting Points : Methyl and hydroxyl groups (as in the target compound) yield moderate melting points (~150–170°C), while chlorinated derivatives (e.g., compound 7) exhibit higher melting points (>240°C) due to stronger intermolecular forces .
- Solubility: Hydroxyl and amino substituents improve aqueous solubility, whereas longer alkyl chains (e.g., hexylamino) reduce it .
- Spectral Data: IR: All compounds show C=O stretches (~1650–1700 cm⁻¹) and N-H/O-H vibrations (~3200–3500 cm⁻¹) . NMR: The 4-hydroxyphenyl group in the target compound exhibits a singlet for the phenolic -OH at δ ~9.5 ppm, while methyl groups on pyrazine resonate at δ ~2.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
